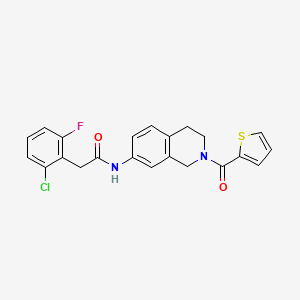

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

This compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at the 2-position with a thiophene-2-carbonyl group and at the 7-position with an acetamide moiety bearing a 2-chloro-6-fluorophenyl substituent. The tetrahydroisoquinoline scaffold is well-documented in medicinal chemistry for its role in modulating central nervous system (CNS) targets, such as orexin receptors, due to its structural resemblance to endogenous neurotransmitters . The chloro and fluoro atoms on the phenyl ring likely influence electronic properties, affecting binding affinity and selectivity toward biological targets.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O2S/c23-18-3-1-4-19(24)17(18)12-21(27)25-16-7-6-14-8-9-26(13-15(14)11-16)22(28)20-5-2-10-29-20/h1-7,10-11H,8-9,12-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTURTMJRJPUGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, highlighting key research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound's structure consists of a chloro-fluorophenyl moiety linked to a tetrahydroisoquinoline derivative through an acetamide bond. This structural configuration may influence its interactions with biological targets.

Research indicates that compounds structurally similar to 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit diverse mechanisms of action:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including MEK1/2 and PI3K pathways, leading to reduced cell proliferation in cancer models .

- Antimicrobial Activity : Related derivatives have demonstrated significant antibacterial and antifungal properties against multiple pathogens .

In Vitro Studies

Table 1 summarizes the biological activity data from various studies relevant to compounds within the same class:

In Vivo Studies

In vivo studies demonstrate the compound's potential efficacy in tumor models. For instance, similar compounds have shown significant tumor regression in xenograft models when administered at doses ranging from 10 mg/kg to 100 mg/kg .

Case Studies

Several case studies illustrate the therapeutic potential of related compounds:

- Case Study on Cancer Treatment : A study involving a structurally similar compound demonstrated effective tumor growth inhibition in mice bearing BRAF mutant tumors. The treatment resulted in a significant reduction in tumor size compared to control groups .

- Antimicrobial Efficacy : A clinical study assessed the antibacterial activity of a related compound against Staphylococcus aureus and found it to have an MIC comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Conclusion and Future Directions

The biological activity of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide indicates promising therapeutic applications, particularly in oncology and infectious disease treatment. Future research should focus on:

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its effects.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure can enhance its biological activity.

This compound represents a significant advancement in the development of targeted therapies for challenging diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiophene-based compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antitumor Potential

The compound has been evaluated for its antitumor activity. In vitro studies suggest that it may inhibit the growth of specific cancer cell lines, potentially through pathways involving apoptosis or cell cycle arrest. The National Cancer Institute (NCI) has protocols for assessing compounds like this one against a panel of cancer cell lines, revealing promising results in terms of growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. Variations in substituents on the thiophene ring or alterations in the acetamide group can significantly impact biological activity. For example, modifications that enhance hydrophilicity may improve solubility and bioavailability .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structures to 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide showed promising inhibition rates, suggesting that structural features contribute to enhanced activity against these pathogens .

Case Study 2: Antitumor Activity Assessment

In another investigation using NCI protocols, a related compound demonstrated significant antitumor activity across multiple cancer cell lines. The results indicated a mean growth inhibition rate that supports further development for therapeutic applications in oncology .

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives ()

The target compound shares its tetrahydroisoquinoline core with orexin receptor antagonists described in . However, its 2-thiophene-2-carbonyl and 7-(2-chloro-6-fluorophenyl) substituents differ significantly from the 3,4-dimethoxyphenyl and benzylcarbamoyl groups in compounds. Methoxy groups in the latter improve solubility but may reduce blood-brain barrier penetration compared to halogenated aromatic groups, which enhance lipophilicity and receptor-binding interactions . The 7-position substitution in the target compound aligns with 's finding that modifications at the 6- and 7-positions critically influence orexin receptor selectivity.

Quinoxaline-Based Acetamides ()

Quinoxaline derivatives, such as compound 4a, exhibit divergent biological roles (e.g., antimicrobial activity) due to their extended π-conjugated systems, which favor interactions with bacterial enzymes or kinase ATP pockets . The target compound’s tetrahydroisoquinoline core, in contrast, may offer better CNS penetration. Synthetically, both classes utilize amide coupling strategies, but the target compound likely requires more specialized reagents (e.g., HATU) compared to the straightforward reflux conditions in .

Quinolone Hybrids ()

Compound 7f’s quinolone core is associated with topoisomerase inhibition, a mechanism distinct from the target compound’s presumed orexin receptor activity. The acetamide group in 7f is part of a sulfonamido-ethylbenzyl side chain, which may reduce cytotoxicity compared to halogenated aryl groups. However, the carboxylate ester in 7f improves aqueous solubility, a feature absent in the target compound’s hydrophobic substituents .

Research Findings and Implications

Receptor Selectivity : The 2-thiophene-2-carbonyl group in the target compound may confer metabolic stability over benzyl or methoxy-substituted analogs, as thiophene rings resist oxidative degradation .

Solubility-Bioavailability Trade-off: The chloro and fluoro substituents enhance binding affinity but reduce solubility, necessitating formulation strategies like salt formation or nanoencapsulation.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (similar to ), whereas quinoxaline derivatives () are more accessible via one-pot reflux methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions, amide bond formation, and functional group protection/deprotection. For example, analogous acetamide derivatives (e.g., ) are synthesized using reflux conditions (ethanol, 30 min) with sodium acetate as a base, yielding ~65–85% after recrystallization (ethanol-dioxane mixtures). Key challenges include low yields due to steric hindrance from the thiophene and tetrahydroisoquinoline moieties. Purification often requires gradient flash chromatography (silica gel, ethyl acetate/hexane) or HPLC for enantiomeric separation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiophene and fluorophenyl groups) and acetamide carbonyl signals (δ ~170 ppm). highlights similar compounds with resolved biphenyl protons (δ 6.18–7.95 ppm).

- FTIR : Detect C=O stretches (~1650–1700 cm⁻¹) for acetamide and thiophene-2-carbonyl groups ( ).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C23H17ClFNO3S: 458.07) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are preferred for initial solubility screening. Stability in aqueous buffers (pH 4–9) should be tested via HPLC-UV at 254 nm, with degradation products monitored over 24–72 hours. notes that chlorophenyl-containing acetamides are prone to hydrolysis under basic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving thiophene-2-carbonyl and tetrahydroisoquinoline intermediates?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the tetrahydroisoquinoline amine to prevent side reactions ( ).

- Catalysis : Employ Pd-mediated coupling (e.g., Suzuki-Miyaura) for aryl-chloro bond formation, optimizing ligand systems (XPhos, SPhos) to enhance efficiency ( reports 2–5% yields without catalysis).

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hours) for condensation steps, as demonstrated in for thiazole-containing analogs .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to assess interactions with the thiophene and fluorophenyl groups. highlights scoring functions (ΔG < −8 kcal/mol) for chlorophenyl derivatives.

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict reactivity, as in for N-chlorophenyl acetamides .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Dose-Response Curves : Perform IC50 comparisons using standardized assays (e.g., ATP-based luminescence for kinase inhibition).

- Metabolic Stability : Test liver microsomal stability (human vs. rodent) to identify species-specific discrepancies ( notes variability in fluorophenyl compound activity due to CYP450 metabolism).

- Control Compounds : Include reference standards (e.g., AZD8931 in ) to calibrate assay conditions .

Q. What strategies mitigate crystallization challenges for X-ray diffraction studies of this compound?

- Methodological Answer :

- Co-Crystallization : Use carboxylic acid co-formers (e.g., fumaric acid) to stabilize the lattice.

- Vapor Diffusion : Optimize solvent mixtures (dichloromethane/methanol) in hanging-drop setups. achieved success with similar trifluoroacetamides using slow evaporation .

Data Contradiction Analysis

Q. Why do HPLC purity results vary between reversed-phase C18 and HILIC columns for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.